2-[2-(2,5-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]PROPANEDIAMIDE
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Overview
Description
2-[2-(2,5-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]PROPANEDIAMIDE is a chemical compound known for its unique structure and potential applications in various scientific fields. It is characterized by the presence of dichlorophenyl and hydrazinylidene groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(2,5-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]PROPANEDIAMIDE typically involves the reaction of 2,5-dichlorophenylhydrazine with propanediamide under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: 2-[2-(2,5-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]PROPANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the specific substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms.
Scientific Research Applications
2-[2-(2,5-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]PROPANEDIAMIDE has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, although more research is needed to confirm its efficacy.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(2,5-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]PROPANEDIAMIDE involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biological effects. The exact pathways and targets may vary depending on the application and the specific biological system being studied.
Comparison with Similar Compounds
- 2-[2-(2,3-Dichlorophenyl)hydrazinylidene]propanediamide
- 2-[2-(2,4-Dichlorophenyl)hydrazinylidene]propanediamide
Comparison: Compared to its similar compounds, 2-[2-(2,5-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]PROPANEDIAMIDE may exhibit unique properties due to the specific positioning of the dichlorophenyl group. This can influence its reactivity, stability, and biological activity, making it a compound of interest for further research and development.
Properties
IUPAC Name |
2-[(2,5-dichlorophenyl)hydrazinylidene]propanediamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N4O2/c10-4-1-2-5(11)6(3-4)14-15-7(8(12)16)9(13)17/h1-3,14H,(H2,12,16)(H2,13,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQWOBXIUAEVEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NN=C(C(=O)N)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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